molecular formula C19H11N3 B11844745 [2,3'-Biquinoline]-2'-carbonitrile CAS No. 62737-95-5

[2,3'-Biquinoline]-2'-carbonitrile

Cat. No.: B11844745
CAS No.: 62737-95-5
M. Wt: 281.3 g/mol
InChI Key: PTPXVFPNZNYBAY-UHFFFAOYSA-N
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Description

[2,3’-Biquinoline]-2’-carbonitrile: is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, material science, and organic synthesis. The unique structure of [2,3’-Biquinoline]-2’-carbonitrile makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,3’-Biquinoline]-2’-carbonitrile can be achieved through several methods. One notable method involves the Fe-catalyzed three-component reaction . This method uses 2-methylquinolines, anthranils, and N,N-dimethylacetamide (DMA) as starting materials. The reaction undergoes C(sp3)-H activation, amination, nucleophilic addition, dehydration, and oxydehydrogenation steps . Another method involves the Suzuki-Miyaura cross-coupling reaction of 2-chloroquinoline with quinolin-3-ylboronic acid .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

[2,3’-Biquinoline]-2’-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can convert [2,3’-Biquinoline]-2’-carbonitrile into different hydrogenated forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include FeCl3 for catalysis, N,N-dimethylacetamide as a solvent and one-carbon donor, and quinolin-3-ylboronic acid for cross-coupling reactions .

Major Products

The major products formed from these reactions include various quinoline derivatives, which have applications in medicinal chemistry and material science .

Scientific Research Applications

[2,3’-Biquinoline]-2’-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of [2,3’-Biquinoline]-2’-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may involve photoinduced electron transfer (PET) and π–π stacking interactions .

Properties

CAS No.

62737-95-5

Molecular Formula

C19H11N3

Molecular Weight

281.3 g/mol

IUPAC Name

3-quinolin-2-ylquinoline-2-carbonitrile

InChI

InChI=1S/C19H11N3/c20-12-19-15(11-14-6-2-4-8-17(14)22-19)18-10-9-13-5-1-3-7-16(13)21-18/h1-11H

InChI Key

PTPXVFPNZNYBAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC4=CC=CC=C4N=C3C#N

Origin of Product

United States

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